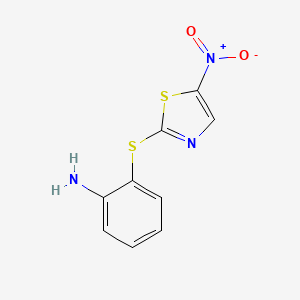
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Descripción general
Descripción
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit potent pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to study the mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in more detail, with the aim of identifying new therapeutic targets. Finally, further studies are needed to optimize the synthesis method of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide and improve its solubility in water, which could enhance its potential applications in scientific research.
Conclusion
In conclusion, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is a synthetic compound that possesses various pharmacological properties and has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying various biological processes. Further studies are needed to optimize its synthesis method, improve its solubility in water, and investigate its potential applications in the treatment of other diseases.
Aplicaciones Científicas De Investigación
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to possess various pharmacological properties, making it a potential candidate for scientific research. It has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVMMKIJRKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369025 | |
| Record name | AG-G-77913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
CAS RN |
710310-20-6 | |
| Record name | AG-G-77913 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)



![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)



